molecular formula C6H40N8O18P4 B14892876 octaazanium;[(1R,2R,4R,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate

octaazanium;[(1R,2R,4R,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate

Cat. No.: B14892876
M. Wt: 636.32 g/mol
InChI Key: USOIPVNAJZPPCH-PEMSSBRDSA-N
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Description

D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt: is a chemical compound that plays a significant role in various biological processes. It is a precursor of inositol 1,3,4-trisphosphate and is involved in the regulation of intracellular calcium levels by controlling the plasma membrane transport of calcium ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt typically involves the phosphorylation of inositol derivatives. The process can be carried out using specific phosphorylating agents under controlled conditions to ensure the correct placement of phosphate groups on the inositol ring .

Industrial Production Methods: Industrial production methods for D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and purity. The use of high-purity reagents and optimized reaction conditions is crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Phosphorylating Agents: Used in the synthesis of the compound.

    Water: Involved in hydrolysis reactions.

Major Products Formed:

Scientific Research Applications

D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other inositol phosphates.

    Biology: Plays a role in the regulation of intracellular calcium levels, which is crucial for various cellular processes.

    Medicine: Investigated for its potential therapeutic applications in diseases related to calcium signaling.

    Industry: Utilized in the production of specialized chemicals and reagents

Mechanism of Action

The mechanism of action of D-myo-Inositol 1,3,4,5-tetrakis(phosphate) ammonium salt involves its role as a precursor of inositol 1,3,4-trisphosphate. It increases the entry of calcium across the plasma membrane and regulates intracellular calcium levels by controlling the plasma membrane transport of calcium ions . This regulation is essential for various cellular functions, including signal transduction and muscle contraction.

Properties

Molecular Formula

C6H40N8O18P4

Molecular Weight

636.32 g/mol

IUPAC Name

octaazanium;[(1R,2R,4R,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate

InChI

InChI=1S/C6H16O18P4.8H3N/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);8*1H3/t1-,2-,3?,4-,5+,6?;;;;;;;;/m1......../s1

InChI Key

USOIPVNAJZPPCH-PEMSSBRDSA-N

Isomeric SMILES

[C@@H]1([C@H](C([C@H]([C@@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+]

Origin of Product

United States

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